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glycine-rich protein, maize

Cat. No.: B1178841
CAS No.: 147257-76-9
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Description

Overview of Glycine-Rich Protein Superfamily in Plants

Glycine-rich proteins (GRPs) represent a large and diverse superfamily of proteins found across the plant kingdom. nih.govnih.gov Their defining characteristic is a high content of the amino acid glycine (B1666218), often arranged in repetitive sequences such as (Gly)n-X. nih.govtandfonline.com This composition results in proteins with unique structural properties. First identified over two decades ago, GRPs have been found in a wide variety of plant species, from staple crops like maize and rice to model organisms like Arabidopsis thaliana. nih.govmdpi.comnih.gov

These proteins are involved in a multitude of biological processes essential for plant life. nih.gov Their expression is often specific to certain tissues and developmental stages, and can be triggered by various environmental cues, including both biotic and abiotic stress factors. nih.govnih.gov The structural diversity within the GRP superfamily allows them to perform a wide array of functions, from providing structural support to cell walls to regulating gene expression. nih.govfrontiersin.org

Classification and Structural Diversity of Plant GRPs

The structural heterogeneity of GRPs allows for their classification into several distinct classes based on the arrangement of their glycine-rich repeats and the presence of other conserved functional domains. nih.govfrontiersin.org This classification helps in understanding their potential roles within the plant.

Class I GRPs typically feature a signal peptide at their N-terminus, followed by a region with a very high glycine content, often in (GGX)n repeats. nih.govfrontiersin.org

Class II GRPs may also have a signal peptide and are characterized by a cysteine-rich C-terminal domain. nih.gov

Class III proteins generally have a lower glycine content compared to other classes and can sometimes contain an oleosin-conserved domain. nih.govfrontiersin.org

Class IV GRPs, also known as RNA-binding GRPs (RB-GRPs), are distinguished by the presence of an RNA-recognition motif (RRM) or a cold-shock domain (CSD) in addition to the glycine-rich region. nih.govmdpi.com This class is further subdivided based on the number and arrangement of these domains. nih.gov

Class V is another recognized class within this superfamily. frontiersin.org

The diverse domain architectures, such as signal peptides for secretion, RNA-binding domains for post-transcriptional regulation, and domains that facilitate protein-protein interactions, contribute to the functional versatility of GRPs. nih.govfrontiersin.orgresearchgate.net For instance, some GRPs are integral components of the cell wall, while others are located in the nucleus and cytoplasm where they can influence RNA metabolism. frontiersin.orgmdpi.com

Table 1. Classification of Plant Glycine-Rich Proteins

Class Key Structural Features
Class I Contains a signal peptide and a high-glycine region with (GGX)n repeats. nih.govfrontiersin.org
Class II May have a signal peptide and a characteristic cysteine-rich C-terminal domain. nih.govfrontiersin.org
Class III Lower glycine content, may contain a (GXGX)n repeat and an oleosin domain. nih.govfrontiersin.org
Class IV Also known as RNA-binding GRPs (RB-GRPs); possess an RNA-recognition motif (RRM) or a cold-shock domain (CSD), and may have zinc finger motifs. nih.gov
Class V A recognized class with its own distinct structural features. frontiersin.org

Significance of Glycine-Rich Proteins in Zea mays (Maize) Research

In maize (Zea mays), glycine-rich proteins are of significant interest due to their involvement in critical aspects of growth, development, and stress response. mdpi.comjipb.net Research has identified numerous GRP genes in the maize genome, highlighting their importance in this vital crop. jipb.net For example, a study identified 23 RNA-binding GRPs (ZmRB-GRPs) in maize, which are distributed across its chromosomes. jipb.net

One of the key areas of GRP function in maize is in post-transcriptional regulation. The protein ZmGRP1, an hnRNP-like glycine-rich RNA-binding protein, has been identified as a major regulator of alternative splicing. nih.govnih.govresearchgate.net By controlling the splicing of numerous downstream genes, ZmGRP1 plays a crucial role in diversifying gene function and influencing phenotypic variation in maize kernels. nih.govnih.govresearchgate.net It is also involved in the splicing and nuclear export of mRNAs related to the photoperiod, thereby managing the plant's response to changes in day length. mdpi.comresearchgate.net

Maize GRPs also play structural roles, particularly in the cell wall. mdpi.com Some are specifically expressed in vascular tissues and are thought to contribute to the construction of the cell wall network during early development. mdpi.com For instance, ZmGRP4 is synthesized in the lateral root cap and accumulates in the mucilage, where it likely contributes to the physical properties of this protective layer. nih.gov

Furthermore, the expression of many maize GRPs is significantly altered in response to various biotic and abiotic stresses, suggesting their role in plant defense and adaptation. researchgate.netjipb.net The upregulation of certain GRPs has been linked to responses to fungal pathogens and insect pests. mdpi.com This multifaceted involvement in development and stress responses makes GRPs a promising target for genetic engineering efforts aimed at improving crop resilience and yield. frontiersin.orgresearchgate.net

Properties

CAS No.

147257-76-9

Molecular Formula

C9H8BrN3

Synonyms

glycine-rich protein, maize

Origin of Product

United States

Genomic Organization and Evolutionary Biology of Glycine Rich Proteins in Maize

Genome-Wide Identification and Characterization of GRP Gene Families in Zea mays

The identification of GRP gene families in the maize genome has been the subject of several comprehensive bioinformatic studies. These analyses have revealed a substantial number of GRPs, although the exact count can vary depending on the specific subfamily and the analytical criteria employed.

A notable study focusing on RNA-binding glycine-rich proteins (RB-GRPs), which feature an RNA-recognition motif (RRM) alongside the glycine-rich domain, identified a total of 23 ZmRB-GRP genes in the maize B73 genome. nih.gov These proteins are characterized by (Gly)n-X repeats and are implicated in post-transcriptional regulation, particularly under stress conditions. nih.govplos.org Another investigation, using a more stringent definition to refine the classification of class IV GRPs, identified 18 RNA-binding glycine-rich (RBG) proteins in the maize genome. nih.gov

Further research into hybrid proline- or glycine-rich proteins (HyP/GRPs), another class within the superfamily, has identified 20 members in maize. frontiersin.org Other studies have focused on specific GRPs, such as zmGRP4, which is expressed in the root cap, and genomic DNA blot analysis suggested that a small number of genes homologous to zmGRP4 exist in maize. nih.gov The variability in the number of identified genes highlights the diversity within the GRP superfamily and the different scopes of each genomic survey. For instance, studies have also identified 11 cysteine-rich polycomb-like protein (CPP) genes, which can also be rich in glycine (B1666218), in the maize genome. frontiersin.org

These genome-wide analyses provide a foundational inventory of the GRPs in maize, paving the way for functional characterization. The identified proteins are typically classified into subfamilies based on the presence and arrangement of conserved domains, such as the RRM, zinc finger motifs, or proline-rich regions, in addition to the characteristic glycine-rich domain. nih.govnih.govfrontiersin.org

**Table 1: Summary of Identified Glycine-Rich Protein Gene Families in *Zea mays***

GRP SubfamilyNumber of Genes IdentifiedKey FeaturesReference
RNA-binding Glycine-Rich Proteins (RB-GRPs)23RNA-recognition motif (RRM), (Gly)n-X repeats nih.gov
RNA-binding Glycine-Rich Proteins (RBGs)18Refined Class IV GRPs nih.gov
Hybrid Proline/Glycine-Rich Proteins (HyP/GRPs)20Proline-rich and Glycine-rich motifs frontiersin.org
Cysteine-rich polycomb-like protein (CPP)11Cysteine-rich domains frontiersin.org

Chromosomal Distribution and Gene Duplication Events within Maize GRP Loci

The GRP genes in maize are dispersed across the genome, with their distribution patterns providing insights into the evolutionary expansion of the gene family. The 23 identified RB-GRP genes, for example, are located on 10 different chromosomes. nih.gov Similarly, the 12 cysteine-rich polycomb-like protein (ZmCPP) genes are unevenly distributed across six maize chromosomes. researchgate.net This widespread distribution suggests that the expansion of the GRP family was not confined to a single chromosomal region.

Gene duplication is a primary driver of gene family expansion. In maize, which has a history of polyploidy events, both segmental and tandem duplications have played roles in shaping the GRP gene family. nih.gov For the RB-GRP subfamily, segmental duplication appears to be the predominant mechanism of expansion. nih.govscispace.com Analysis revealed five pairs of paralogous RB-GRP genes, none of which were located in the same chromosomal region, a hallmark of segmental duplication events. nih.gov A study on ZmCPP genes also concluded that segmental duplication was the key driving force for the family's expansion, identifying three groups formed by such events. researchgate.net

However, tandem duplication has also contributed to the diversification of certain GRP subfamilies. For instance, within the HyP/GRP family, specific members show clear evidence of tandem duplication. Four members, ZmHyPRP05 through ZmHyPRP08, are tandemly arranged within a 52 kb region on chromosome 1, and another four members, ZmHyPRP16 through ZmHyPRP19, are located in a 197 kb region on chromosome 9. frontiersin.org This indicates that different evolutionary mechanisms have acted on distinct subfamilies of maize GRPs. The extensive chromosomal duplication in the maize genome, likely resulting from an ancient tetraploid event, has provided the raw material for the retention and diversification of these GRP genes. nih.gov

Table 2: Chromosomal Distribution and Duplication of Selected Maize GRP Genes

Gene/GroupChromosome(s)Duplication TypeDetailsReference
23 RB-GRPs10 ChromosomesSegmental (Predominant)5 pairs of paralogs identified on different chromosomal regions. nih.gov
ZmHyPRP05-08Chromosome 1Tandem4 genes duplicated within a 52 kb region. frontiersin.org
ZmHyPRP16-19Chromosome 9Tandem4 genes duplicated within a 197 kb region. frontiersin.org
12 ZmCPPs6 ChromosomesSegmental3 groups formed by segmental duplication. researchgate.net

Phylogenetic Analysis and Evolutionary Conservation of Maize GRPs across Plant Lineages

Phylogenetic analyses of maize GRPs reveal their evolutionary relationships both within maize and across the plant kingdom. These studies typically group the proteins into distinct clades or subfamilies based on sequence similarity and domain architecture, suggesting a diversification from common ancestors. nih.gov

For maize RB-GRPs, phylogenetic analysis based on their conserved domain architecture divided the 23 identified members into four subgroups. nih.gov A separate study focusing on the refined RBG superfamily classified maize RBGs into three subclasses: RBGA, RBGB, and RBGD, which are thought to derive from a common ancestor. nih.gov Similarly, a broad analysis of HyP/GRPs from five monocot species, including maize, classified all 91 members into seven distinct groups, with members from different species clustering together, indicating that the gene family was established in an ancestral genome before the divergence of these species. frontiersin.org

The conservation of GRPs varies across plant lineages. While some GRPs are highly conserved, others show species-specific or lineage-specific diversification. For example, GRPs are ubiquitously distributed among land plants, though they often represent a small gene family. researchgate.net The core structural features, such as the glycine-rich repeats and associated functional domains like the RRM, are often conserved, pointing to fundamental roles that have been maintained throughout evolution. researchgate.net However, the loss and retention of duplicated GRP genes following polyploidization events have been shown to be both species- and subclass-specific, contributing to evolutionary divergence. nih.gov This is exemplified by the finding that two of the RB-GRP subgroups identified in maize were exclusive to maize when compared with Arabidopsis, rice, and wheat, suggesting lineage-specific evolution. nih.gov

Table 3: Phylogenetic Classification of Maize GRP Subfamilies

GRP SubfamilyNumber of Maize MembersPhylogenetic Groups/SubclassesEvolutionary InsightReference
RB-GRPs234 subgroupsTwo subgroups are exclusive to maize compared to Arabidopsis, rice, and wheat. nih.gov
RBGs183 subclasses (RBGA, RBGB, RBGD)Derived from a common ancestor; species-specific retention of duplicates. nih.gov
HyP/GRPs20Part of 7 main groups across 5 monocotsFamily formed before the divergence of the studied monocot species. frontiersin.org

Comparative Genomics of GRPs between Maize and Other Monocot/Dicot Species

Comparative genomic analyses place the evolution of maize GRPs in a broader context, highlighting both conserved features and significant divergence between maize and other plant species. Maize, having diverged from a common ancestor with sorghum about 15-20 million years ago and from rice about 50-60 million years ago, shares considerable genetic colinearity with these other grasses. nih.gov

Studies comparing GRPs across monocots and dicots reveal key evolutionary patterns. A comparative analysis of RB-GRPs in maize, the dicot Arabidopsis thaliana, and the monocots rice (Oryza sativa) and wheat (Triticum aestivum) found that while many GRPs have orthologs across these species, maize also possesses two unique subgroups not found in the others. nih.gov Another comparative study of RBGs in maize, Arabidopsis, Chinese cabbage (Brassica rapa), and rice showed that GRPs have evolved and diversified differently in each species. For example, following whole-genome duplication events, most duplicated copies of RBGA genes were lost in maize while RBGD duplicates were retained. nih.gov In contrast, Chinese cabbage retained RBGA duplicates and lost RBGD duplicates. nih.gov

Table 4: Comparative Overview of GRP Gene Families in Maize and Other Species

SpeciesGRP SubfamilyNumber of GenesKey Comparative FindingsReference
Zea mays (Maize)RB-GRPs23Contains two subgroups not found in Arabidopsis, rice, or wheat. nih.gov
Arabidopsis thaliana (Dicot)RB-GRPs8Fewer RB-GRPs compared to maize; lacks maize-specific subgroups. nih.govplos.org
Oryza sativa (Rice)RB-GRPsNot specifiedShares common ancestral GRPs with maize but lacks certain subgroups. nih.gov
Sorghum bicolor (Sorghum)HyP/GRPs28Shares conserved collinear regions with maize around specific GRP orthologs. frontiersin.org
Brachypodium distachyonHyP/GRPs10Shares conserved collinear regions with maize around specific GRP orthologs. frontiersin.org

Molecular Structure and Domain Architecture of Maize Glycine Rich Proteins

Characterization of Conserved Motifs and Domains in Maize GRPs

The defining features of maize GRPs are the presence of at least one glycine-rich region and other conserved functional domains that enable interaction with nucleic acids and other proteins. nih.govmdpi.com

A canonical feature of many maize GRPs is an N-terminal RNA-binding domain, which can be either an RNA Recognition Motif (RRM) or a Cold Shock Domain (CSD). mdpi.com

RNA Recognition Motif (RRM): Also known as the RNA-binding domain (RBD) or ribonucleoprotein (RNP) domain, the RRM is the most common RNA-binding motif found in these proteins. mdpi.commdpi.com It is typically around 80 to 90 amino acids in length and is defined by two short conserved sequences, RNP1 and RNP2. mdpi.comnih.gov The RRM is crucial for RNA binding and also facilitates protein-protein interactions, which is vital for the initiation of protein synthesis. mdpi.com In maize, some GRPs, such as those in Class IV, possess two RRM domains. mdpi.com Furthermore, a specific subfamily called Organelle RRM (ORRM) proteins has been identified in maize and is essential for the editing of multiple plastid transcripts. nih.govpnas.org

Cold Shock Domain (CSD): In some GRPs, a CSD is present at the N-terminus instead of an RRM. mdpi.com The CSD is a highly conserved nucleic acid-binding domain found across organisms from bacteria to plants. researchgate.netnih.gov Proteins containing a CSD are often referred to as cold shock domain proteins (CSDPs) and are extensively studied for their role in cold and freezing tolerance. researchgate.net The CSD itself contains RNP1 and RNP2 motifs, which allow it to bind to single-stranded RNA and DNA. foodstandards.gov.au Maize possesses GRPs that feature a CSD, often in combination with zinc finger motifs and a C-terminal glycine-rich region. researchgate.net

The hallmark of this protein family is the glycine-rich domain, which can constitute 20% to 70% of the amino acid content. mdpi.comnih.gov This domain is typically located at the C-terminus. mdpi.com

Repeat Motifs: The glycine-rich region is characterized by repetitive sequence motifs. The most common arrangement is the (Gly)n-X repeat, where 'n' represents the number of glycine (B1666218) residues and 'X' can be any amino acid. nih.govjipb.net Other observed repeat structures in plant GRPs include (GGX)n and (GXGX)n. nih.govnih.gov

Amino Acid Composition: A detailed analysis of a specific maize GRP, zmGRP4, which is secreted into the root mucilage, revealed a composition rich in not only Glycine (40%) but also Serine (19%), Asparagine (7%), Alanine (7%), and Tyrosine (6%). nih.gov

Structural Flexibility: The glycine-rich domains are generally considered to be highly flexible and are predicted to form flexible coiled structures rather than rigid β-pleated sheets. oup.commdpi.com This structural pliability is thought to be essential for their function, allowing for multivalent interactions with various RNA molecules and proteins. mdpi.com

In addition to the primary RNA-binding and glycine-rich domains, some maize GRPs contain other functional motifs, most notably zinc fingers. mdpi.com

CCHC-Type Zinc Fingers: Certain classes of GRPs are distinguished by the presence of zinc finger motifs. For instance, Class II GRPs contain a Cys3His (CCHC)-type zinc finger situated between the RRM and the glycine-rich domain. mdpi.comnih.gov Class III GRPs, which have a CSD, may contain two or more CCHC zinc finger motifs. mdpi.com

Genome-Wide Presence: A comprehensive study of the maize genome identified 68 genes encoding CCCH-type zinc finger proteins, many of which are involved in RNA metabolism. nih.gov The most prevalent CCCH motifs found in maize have the consensus sequences C-X₈-C-X₅-C-X₃-H and C-X₇-C-X₅-C-X₃-H. researchgate.net These zinc finger domains often work in concert with RRMs and CSDs within the GRP architecture. mdpi.comresearchgate.net

Implications of Domain Architecture for Functional Specificity

The modular combination of different domains within maize GRPs is directly linked to their diverse and specific functions in plant growth, development, and stress response. nih.govmdpi.com The specific arrangement of domains allows for a fine-tuning of their roles in post-transcriptional regulation. mdpi.com

The classification of maize RB-GRPs into four distinct subgroups based on domain architecture highlights this functional specialization. nih.govjipb.net The combination of an N-terminal RNA-binding domain (RRM or CSD) and a C-terminal glycine-rich region is characteristic of proteins involved in RNA metabolism, including pre-mRNA splicing, RNA editing, and nucleocytoplasmic transport of RNA. mdpi.com For example, the maize protein ZmGRP1 is known to participate in the splicing and nuclear export of mRNAs related to photoperiod response. mdpi.com

The inclusion of other domains, such as zinc fingers, further expands the functional repertoire. The RRM domain's ability to mediate protein-protein interactions, in addition to RNA binding, adds another layer of regulatory complexity. mdpi.com In contrast, the presence of a signal peptide in proteins like zmGRP4, which lacks some of the more common GRP motifs, directs it to be secreted into the root mucilage, where it likely performs a structural function. nih.govnih.gov This illustrates how the unique domain architecture of each GRP dictates its subcellular localization and ultimate biological role.

Prediction and Analysis of Tertiary Structures (Non-physical properties)

Predicting the three-dimensional structure of maize GRPs provides insight into their function. The analysis distinguishes between structured domains and intrinsically disordered regions.

Structured Domains: The tertiary structures of conserved domains like the RRM and CSD can be predicted with reasonable accuracy through homology modeling, using tools such as SWISS-MODEL. researchgate.net The RRM typically folds into a compact structure comprising four anti-parallel β-strands packed against two α-helices. The CSD adopts a conserved structure known as an oligonucleotide/oligosaccharide-binding (OB) fold.

Unstructured Regions: The glycine-rich domain is considered intrinsically disordered. oup.com Its high content of glycine, the smallest and most flexible amino acid, prevents the formation of a stable, globular structure. mdpi.com Instead, it is predicted to exist as a flexible, random coil. oup.com This structural disorder is not a lack of function but rather a key feature that enables the protein to interact with multiple binding partners and engage in multivalent interactions, which is crucial for processes like RNA chaperoning and the formation of ribonucleoprotein complexes. nih.govmdpi.com The prediction of the exact conformation of this region is challenging as its structure is likely dynamic and influenced by its molecular interactions.

Compound and Protein Names

Gene Expression Regulation and Spatio Temporal Dynamics of Maize Glycine Rich Proteins

Transcriptional and Post-Transcriptional Regulatory Mechanisms of GRP Genes

The regulation of GRP gene expression is critical for normal plant growth, development, and response to environmental cues. This control is exerted at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: At the transcriptional level, the initiation of GRP gene expression is controlled by the interaction of trans-acting transcription factors with cis-regulatory DNA elements in the promoter regions of these genes. oup.com This interaction dictates the spatial and temporal patterns of GRP gene expression. For instance, the expression of certain GRPs is influenced by developmental signals and environmental stresses, suggesting the involvement of specific transcription factors that mediate these responses. mdpi.com

Post-Transcriptional Regulation: Following transcription, the pre-mRNA of GRPs undergoes several processing steps that are crucial for its stability, transport, and translation. Glycine-rich RNA-binding proteins (GR-RBPs), a subset of GRPs, play a significant role in these post-transcriptional regulatory mechanisms. nih.gov These mechanisms include:

RNA Splicing: GR-RBPs can influence the alternative splicing of pre-mRNAs, leading to the production of multiple protein isoforms from a single gene. mdpi.com This process adds a layer of complexity to the regulation of GRP function.

Polyadenylation: The addition of a poly(A) tail to the 3' end of the mRNA is another critical step that can be modulated by GR-RBPs, affecting mRNA stability and translational efficiency. mdpi.com

mRNA Stability and Translation: GR-RBPs can bind to target mRNAs, influencing their lifespan and the rate at which they are translated into proteins. nih.gov

One notable example in maize is ZmGRP1, a glycine-rich RNA-binding protein that is involved in the splicing and nuclear export of photoperiodic mRNAs, thereby controlling the RNA response to changes in day length. mdpi.com Another maize GR-RBP, MA16, is induced by the plant hormone abscisic acid and has been linked to responses to various environmental stresses. mdpi.com It is localized in the cytoplasm, nucleus, and nucleolus, where it is thought to play a role in rRNA processing. mdpi.com

Summary of Regulatory Mechanisms of Maize GRP Genes
Regulatory LevelMechanismKey Players/FactorsFunction/Effect
TranscriptionalTranscription Factor BindingTranscription Factors, Cis-regulatory elementsInitiates and controls the rate of gene transcription.
Post-TranscriptionalAlternative SplicingGR-RBPs (e.g., ZmGRP1)Generates multiple protein isoforms from a single gene. mdpi.com
PolyadenylationGR-RBPsAffects mRNA stability and translational efficiency. mdpi.com
mRNA Stability & TranslationGR-RBPs (e.g., MA16)Regulates protein synthesis levels. nih.govmdpi.com

Cis-Regulatory Elements in GRP Gene Promoters

Cis-regulatory elements (CREs) are non-coding DNA sequences, typically located in the promoter regions of genes, that play a pivotal role in controlling transcription. biorxiv.org These elements serve as binding sites for transcription factors, which in turn recruit RNA polymerase to initiate gene expression. The specific combination of CREs within a GRP gene promoter determines its expression pattern in response to developmental and environmental signals.

In maize, the identification and characterization of CREs are crucial for understanding the gene regulatory networks that govern key agricultural traits. biorxiv.org While specific CREs for all maize GRP genes have not been exhaustively mapped, it is understood that their promoters contain various motifs that are recognized by different transcription factors. The presence of these elements allows for the fine-tuning of GRP expression in different tissues and at different developmental stages. For example, stress-related CREs would be expected in the promoters of GRP genes that are induced by environmental challenges. The evolution of these cis-regulatory sequences has been implicated in the divergence of gene expression patterns between maize and its wild ancestor, teosinte, highlighting their importance in crop domestication. plos.org

Developmental Stage-Specific Expression Profiles of Maize GRPs

The expression of GRPs in maize is highly dynamic and varies significantly across different developmental stages, reflecting their diverse roles in plant growth and maturation.

Throughout vegetative growth, GRPs are expressed in various organs, including leaves, stems, and roots, indicating their involvement in fundamental physiological processes.

Roots: A specific maize GRP, zmGRP4, is strongly expressed in the lateral root cap and to a lesser extent in the root epidermis. nih.gov This protein is secreted into the mucilage surrounding the root tip, where it may contribute to the physical properties of the mucilage, which is important for protecting the root apical meristem and facilitating its passage through the soil. nih.gov

The transition to reproductive development is marked by distinct changes in gene expression, with many GRPs exhibiting specific expression patterns in floral organs.

Silk: Maize silks, the female reproductive organs, show expression of various genes, including those potentially regulated by transcription factors involved in flavonoid biosynthesis, which can play a role in defense against insect pests. oup.com The microbiome of silks also encodes genes that may influence host reproduction. nih.gov

Tissue and Organ-Specific Localization of GRP Gene Expression in Maize

The expression of GRP genes is not uniform throughout the maize plant but is instead localized to specific tissues and organs, which is consistent with their specialized functions.

Root Cap and Epidermis: As mentioned, zmGRP4 expression is highly localized to the lateral root cap and, to a lesser extent, the root epidermis. nih.gov

Vascular Tissues: Some GRPs are associated with vascular tissues, suggesting a role in transport or structural integrity of the xylem and phloem.

Reproductive Tissues: The expression of certain GRPs is confined to reproductive structures like the anthers, pollen, and silks, highlighting their importance in the reproductive success of the plant. nih.govresearchgate.net

The construction of gene regulatory networks for different maize tissues has helped to elucidate the tissue-specific functions of many transcription factors and their target genes, including GRPs. nih.gov These network analyses reveal that while many transcription factors are expressed across multiple tissues, their regulatory roles can be highly specific to a particular tissue type. nih.gov

Tissue-Specific Expression of a Maize Glycine-Rich Protein (zmGRP4)
GeneTissue/OrganExpression LevelPutative Function
zmGRP4Lateral Root CapStrongContributes to the physical properties of root mucilage. nih.gov
Root EpidermisWeak

Hormonal Regulation of GRP Gene Expression

The expression of genes encoding glycine-rich proteins in maize is intricately regulated by a variety of plant hormones, which act as key signaling molecules in response to both developmental cues and environmental stresses. This regulation allows the plant to modulate the synthesis of GRPs involved in processes ranging from cell wall architecture to stress tolerance.

Abscisic Acid (ABA): Abscisic acid is a key regulator of maize GRP expression, particularly in the context of stress responses and embryo development. The first GRP identified in maize, MA16, was found to be induced by ABA in immature embryos nih.govmdpi.com. The promoters of maize RNA-binding GRPs (RB-GRPs) have been found to contain ABA-responsive cis-elements (ABREs), indicating a direct mechanism for ABA-mediated transcriptional control. In contrast, the expression of genes for some cell wall proteins, such as the hybrid proline-rich protein (HyPRP), is repressed by ABA treatment in maize embryos, suggesting a complex and protein-specific regulatory role for this hormone nih.gov.

Ethylene, Jasmonic Acid (JA), and Salicylic (B10762653) Acid (SA): While ethylene, jasmonic acid, and salicylic acid are central to plant defense and stress signaling pathways in maize, direct experimental evidence specifically demonstrating their regulation of GRP gene expression in maize is not extensively documented in current literature nih.govnih.gov. Transcriptome analyses of maize responses to these hormones have identified broad changes in gene expression, including various transcription factors, but have not prominently highlighted GRPs as primary targets nih.govfrontiersin.orgnih.gov. General reviews on plant GRPs suggest their involvement in these hormone signaling pathways, but maize-specific examples remain an area for further investigation nih.gov.

Strigolactones (SLs): Research into the function of strigolactones in maize has primarily focused on their role in regulating plant architecture, such as shoot branching, and in coordinating developmental responses related to grain size and nutrient availability nih.gov. Despite RNA-sequencing studies on maize mutants with altered SL signaling, a direct regulatory connection between strigolactones and the expression of glycine-rich protein genes has not yet been established nih.gov.

Table 1. Summary of Hormonal Regulation of Glycine-Rich Protein (GRP) Gene Expression in Maize.
HormoneEffect on Maize GRP Gene ExpressionSpecific Maize GRPs/Related ProteinsSupporting Evidence
Abscisic Acid (ABA)Induction / RepressionMA16 (induced), HyPRP (repressed)Expression studies in embryos; presence of ABA-responsive elements in GRP promoters. nih.govmdpi.comnih.gov
EthyleneLimited direct evidence in maizeNot specifiedGeneral involvement in plant stress responses; maize-specific GRP targets not identified. nih.gov
Jasmonic Acid (JA)Limited direct evidence in maizeNot specifiedMaize transcriptome studies on JA-mediated defense do not highlight GRPs. frontiersin.orgnih.gov
Salicylic Acid (SA)Limited direct evidence in maizeNot specifiedStudies on SA-induced defense in maize have not identified GRPs as primary targets. nih.gov
Brassinosteroids (BRs)Potential regulation suggested by large-scale transcriptomic changesNot specifiedGlobal 'omics' studies show BRs affect widespread gene expression in maize. mdpi.com
Strigolactones (SLs)No direct evidence in maizeNot specifiedMaize research has focused on developmental roles; no link to GRP regulation established. nih.gov

Influence of Circadian Rhythms on GRP Accumulation

The accumulation of GRPs in maize is also influenced by internal biological clocks that align physiological processes with the daily cycle of light and darkness. This circadian regulation ensures that proteins are synthesized when they are most needed.

A significant portion of the maize transcriptome, estimated at around 10-23%, is under diurnal or circadian control, particularly in photosynthetic tissues like leaves nih.govusda.govplos.org. This rhythmic gene expression is fundamental to organizing a vast array of metabolic and developmental processes. Notably, comprehensive transcriptome analyses have revealed that genes involved in cell wall biogenesis are subject to circadian regulation, with their expression levels peaking at subjective dawn and dusk usda.govresearchgate.net. As many GRPs are structural components of the cell wall, this suggests that their synthesis is timed to coincide with periods of cell growth and reinforcement that are gated by the plant's internal clock.

A more direct link between maize GRPs and the circadian/photoperiodic pathway comes from functional studies of specific GRPs. The maize glycine-rich RNA-binding protein 1 (ZmGRP1) has been shown to play a crucial role in the splicing and nuclear export of photoperiodic mRNAs nih.govmdpi.com. This function is critical for controlling the plant's RNA-level response to changes in day length (photoperiod), a key environmental cue that is interpreted by the circadian clock to regulate developmental transitions such as flowering nih.govmdpi.comfrontiersin.org. By modulating the processing of these light-regulated transcripts, ZmGRP1 acts as a key downstream effector of the circadian system, influencing the temporal accumulation of proteins that govern photoperiodic responses.

Table 2. Influence of Circadian Rhythms and Photoperiod on Maize GRPs.
Regulatory AspectSpecific Finding in MaizeImplication for GRP Accumulation
Transcriptome-wide RegulationApproximately 10-23% of maize leaf genes show circadian expression. nih.govusda.govplos.orgProvides a framework for widespread rhythmic accumulation of many protein types.
Regulation of Cell Wall GenesGenes involved in cell wall biogenesis exhibit rhythmic expression, peaking at dawn and dusk. usda.govresearchgate.netSuggests that structural GRPs, as cell wall components, likely accumulate in a time-of-day specific manner.
Specific GRP FunctionZmGRP1 is involved in the splicing and nuclear export of photoperiodic mRNAs. nih.govmdpi.comDirectly links a maize GRP to the processing of transcripts that control photoperiodic responses, indicating its role as an effector of the circadian/photoperiod pathway.

Subcellular Localization and Protein Trafficking of Maize Glycine Rich Proteins

Intracellular Compartmentalization of GRPs (e.g., Cytosol, Nucleus, Nucleolus, Mitochondria)

While many maize GRPs are destined for secretion, evidence suggests that some members of this protein family function within the cell. The localization of a GRP is largely determined by the presence or absence of an N-terminal signal peptide.

Cytosol: Certain maize GRPs are synthesized on free ribosomes and remain within the cytosol. For instance, a specific maize GRP, referred to as zmGRP, lacks an amino-terminal signal peptide, which suggests it is likely a cytosolic protein nih.gov. Proteins without such signals typically are not directed into the secretory pathway and reside in the cytoplasm unless they possess other specific targeting signals.

Nucleus: Another class of GRPs, known as glycine-rich RNA-binding proteins (RBPs), are implicated in post-transcriptional regulation of gene expression, a process that occurs in both the nucleus and the cytosol. Maize possesses GRPs with putative RNA-binding motifs, such as zmGRP and the Glycine-rich RNA-binding protein RZ1C nih.govuniprot.org. These motifs strongly suggest a localization to the nucleus and/or cytosol where they can interact with RNA molecules. While direct visualization of a maize GRP in the nucleus has not been extensively documented in the provided research, the presence of RNA-binding domains is a strong indicator of a nuclear or cytosolic function.

Nucleolus and Mitochondria: Based on available scientific literature, there is currently no direct evidence for the localization of maize glycine-rich proteins within the nucleolus or mitochondria. Research on maize mitochondrial proteins has not identified GRPs as components of this organelle nih.govfrontiersin.orgresearchgate.net. The primary documented roles for maize GRPs are outside of these specific compartments.

Table 1: Intracellular Localization of Maize Glycine-Rich Proteins
Maize GRPSubcellular CompartmentEvidenceReference
zmGRPCytosol (putative)Lacks an N-terminal signal peptide; contains a putative RNA-binding motif. nih.gov
Glycine-rich RNA-binding protein RZ1CNucleus / Cytosol (inferred)Belongs to the RNA-binding protein family, which functions in these compartments. uniprot.org

Extracellular Matrix and Cell Wall Association of GRPs

A significant number of maize GRPs are structural components of the cell wall and the broader extracellular matrix. These proteins are synthesized in the endoplasmic reticulum, processed through the Golgi apparatus, and secreted from the cell.

Once secreted, these GRPs become integral parts of the cell wall architecture. For example, the protein zmgrp5 is specifically expressed in maize silk tissues, where it is secreted into the extracellular matrix nih.gov. It becomes localized in the cell wall fraction, where it is insolubilized primarily through the formation of covalent disulfide bridges nih.gov. This cross-linking contributes to the structural integrity of the cell wall, which is crucial for maintaining the structure of the silk during its development nih.gov. The tendency of GRPs to become insolubilized within the cell wall is a characteristic feature that underscores their structural role nih.gov.

Table 2: Extracellular Localization of Maize Glycine-Rich Proteins
Maize GRPExtracellular LocationFunction/AssociationReference
zmgrp5Cell Wall / Extracellular MatrixStructural component in silk tissues, insolubilized via disulfide bridges. nih.gov

Secretion and Accumulation in Specialized Tissues/Structures (e.g., Root Cap Mucilage)

Maize GRPs can also be secreted and accumulated in specialized structures outside the cell wall proper. A prime example is the accumulation of zmGRP4 in the root cap mucilage nih.govamanote.com.

The gene zmGRP4 is highly expressed in the lateral cells of the root cap and to a lesser extent in the root epidermis nih.gov. The zmGRP4 protein is then synthesized and secreted into the mucilage, a gelatinous substance that covers the root tip nih.gov. Immunohistochemical analyses have confirmed the accumulation of zmGRP4 within this mucilage layer nih.gov. The secretion process is thought to be mediated by hypertrophied Golgi cisternae in the lateral root-cap cells, which are the primary sites of mucilage production nih.gov. The presence of zmGRP4 as a significant protein component of the mucilage suggests it contributes to the physical properties of this layer, which is vital for protecting the root meristem and facilitating root passage through the soil nih.govnih.gov.

Mechanisms of Subcellular Targeting and Translocation

The trafficking of maize GRPs to their correct subcellular or extracellular destinations is directed by specific amino acid sequences within the proteins themselves.

Secretion Pathway: For GRPs destined for the extracellular space, such as the cell wall or mucilage, the primary targeting signal is an N-terminal signal peptide nih.gov. This short sequence directs the nascent polypeptide to the endoplasmic reticulum, initiating its entry into the secretory pathway. Both zmGRP3 and zmGRP4 are known to possess such putative signal peptides nih.govnih.gov. Once translation is complete and the protein is correctly folded, the signal peptide is typically cleaved, and the mature protein is transported through the Golgi apparatus and packaged into vesicles for secretion from the cell nih.gov.

Nuclear Import: For GRPs that may function in the nucleus, such as the RNA-binding types, translocation from the cytoplasm occurs through the nuclear pore complex. This process is mediated by specific signals known as nuclear localization sequences (NLS) wikipedia.org. An NLS typically consists of one or more short clusters of positively charged amino acids like lysine (B10760008) and arginine wikipedia.org. While specific NLS sequences within maize GRPs have not been detailed in the provided search results, the mechanism is well-established for other maize nuclear proteins like the R protein and Opaque-2, which require one or more NLS regions for their nuclear import ucr.edunih.govnih.govscispace.com. It is inferred that maize GRPs with nuclear functions would utilize a similar NLS-mediated import mechanism.

Functional Elucidation of Glycine Rich Proteins in Maize Physiological Processes

Roles in RNA Metabolism and Gene Expression Regulation

Maize GRPs, particularly the GR-RBPs, are crucial regulators of gene expression at the post-transcriptional level. Their ability to bind RNA molecules allows them to influence multiple stages of an RNA's life, from its processing in the nucleus to its ultimate translation in the cytoplasm. mdpi.comnih.gov

GR-RBPs are fundamentally involved in various aspects of RNA processing, including transport and stability. mdpi.commdpi.com In maize, specific GRPs have been identified and characterized for their roles in these processes.

MA16: This was the first GR-RBP identified in maize and is known to be induced by the phytohormone abscisic acid in immature embryos. nih.gov Immunoelectron microscopy has shown that MA16 is located in the nucleus, nucleolus, and cytoplasm. Its presence in the dense fibrillar components of the nucleolus points to a role in ribosomal RNA (rRNA) processing. mdpi.comnih.gov MA16 exhibits a high binding affinity for rRNA and also preferentially binds to uridine- and guanosine-rich RNA sequences, suggesting a broad role in RNA metabolism. mdpi.comnih.gov

ZmGRP1: This protein is involved in the nuclear export of photoperiodic mRNAs. mdpi.comnih.gov By facilitating the transport of these specific mRNAs from the nucleus to the cytoplasm, ZmGRP1 helps control the plant's response to changes in day length. mdpi.com

The general function of GR-RBPs as RNA chaperones, which help maintain the proper conformation of RNA molecules, also contributes to RNA stability and processing. researchgate.net

Translational regulation is a critical step in controlling protein abundance. GR-RBPs participate in this process, often by sequestering mRNAs to inhibit or modulate their translation. mdpi.comnih.gov While specific examples of translational control by GRPs in maize are still emerging, the mechanism is a recognized function of this protein family in plants. mdpi.comnih.gov For instance, during seed germination, there is evidence of translational suppression of a glycine-rich protein, indicating a tightly regulated synthesis process during this critical developmental phase. nih.gov In other plant species, GR-RBPs have been shown to be components of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to environmental stress. nih.gov This sequestration of mRNAs into stress granules effectively blocks their translation, allowing the cell to conserve energy and prioritize the synthesis of stress-response proteins. researchgate.net

GR-RBPs are key players in modifying the transcriptome's diversity through alternative splicing and in regulating gene expression via the microRNA (miRNA) pathway.

Alternative Splicing: This process allows a single gene to produce multiple mRNA isoforms, thereby expanding the proteome. oup.com The maize protein ZmGRP1 has been identified as a significant splicing factor. oup.com It is homologous to the well-characterized splicing factors AtGRP7 and AtGRP8 in Arabidopsis. oup.com A genome-wide association study in maize identified ZmGRP1 as a trans-acting regulator that affects the splicing of numerous downstream genes. oup.comresearchgate.net Knockout of the ZmGRP1 gene using CRISPR/Cas9 resulted in altered splicing patterns for many of these target genes, confirming its role as a key splicing regulator. oup.com

miRNA Biogenesis: MicroRNAs are small non-coding RNAs that repress gene expression by guiding the cleavage or translational repression of target mRNAs. nih.gov The biogenesis of miRNAs is a complex, multi-step process. In model plants, GR-RBPs like AtGRP7 have been shown to interact directly with primary miRNA transcripts (pri-miRNAs). nih.govfrontiersin.org This interaction can influence the processing and stability of pri-miRNAs, thereby affecting the levels of mature miRNAs. nih.govnih.gov Overexpression of AtGRP7, for example, leads to an accumulation of pri-miRNAs and a reduction in mature miRNAs, suggesting it can repress the biogenesis process. nih.gov This regulatory role is a conserved function among plant GR-RBPs.

A contemporary mechanism by which GR-RBPs regulate RNA metabolism is through liquid-liquid phase separation (LLPS). mdpi.com This process involves the formation of dynamic, non-membranous compartments within the cell, known as biomolecular condensates. mdpi.com The intrinsically disordered regions of proteins, such as the glycine-rich domains of GR-RBPs, are known to drive LLPS. mdpi.comnih.gov

These condensates can concentrate specific proteins and RNA molecules, creating microenvironments that can either enhance or inhibit biochemical reactions like RNA processing and translation. nih.gov For example, the formation of stress granules is a result of LLPS, which helps manage cellular resources during stress by halting the translation of non-essential mRNAs. nih.govnih.gov In Arabidopsis, the GR-RBPs RBGD2 and RBGD4 undergo LLPS in response to heat stress, forming condensates that protect heat-responsive transcripts and enhance plant tolerance. nih.gov The glycine-rich domain of GRP7 has been shown to be crucial for binding longer RNAs and promoting phase separation. nih.gov This capacity for phase separation is a key feature of how this protein class functions in regulating gene expression. mdpi.comnih.gov

Contributions to Plant Development and Growth

Glycine-rich proteins in maize are involved in various developmental stages, from the earliest moments of germination to the formation of mature plant structures. nih.govfrontiersin.org Their expression in specific tissues and at particular developmental times underscores their importance in orchestrating plant growth. researchgate.net

The transition from a dormant seed to a growing seedling is a critical phase in a plant's life, and GRPs play a regulatory role in this process. nih.gov

The maize GRP known as MA16 is encoded by an mRNA that accumulates in mature embryos, suggesting its readiness to function during late embryogenesis or upon germination. nih.gov The involvement of many GR-RBPs in stress-related seed germination is well-documented in other plants, such as Arabidopsis and rice, where they can promote germination and seedling growth under suboptimal conditions like cold stress. mdpi.comnih.gov

During early seedling development, other maize GRPs contribute to the formation of essential structures. The zmGRP4 gene, for instance, is strongly expressed in the lateral root cap of the primary root. nih.gov The zmGRP4 protein is secreted into the mucilage that covers the root tip, where it is thought to contribute to the physical properties of the mucilage, which protects the root meristem and facilitates its passage through the soil. nih.gov

Data Tables

Table 1: Functional Summary of Characterized Glycine-Rich Proteins in Maize

Protein Name Function Key Findings
MA16 RNA Processing, Stress Response Localized to nucleus, nucleolus, and cytoplasm; involved in rRNA processing. mdpi.comnih.gov Accumulates in mature embryos. nih.gov Binds preferentially to U- and G-rich RNA. nih.gov
ZmGRP1 Alternative Splicing, mRNA Transport Acts as a trans-acting splicing factor, regulating numerous downstream genes. oup.com Involved in the nuclear export of photoperiodic mRNAs. mdpi.comnih.gov
zmGRP4 Root Development Expressed in the lateral root cap and secreted into the root mucilage. nih.gov Believed to contribute to the physical properties of mucilage, aiding root growth. nih.gov
ZmGRP2 Biotic Stress Response Upregulation appears to enhance resistance to Meloidogyyne arenaria infection. mdpi.com

| ZmGRBP2 | Biotic Stress Response | Highly expressed in maize lines susceptible to Aspergillus flavus. mdpi.com |

Table 2: General Roles of Glycine-Rich RNA-Binding Proteins (GR-RBPs) in Plant RNA Metabolism

Process Mechanism of Action
RNA Processing & Transport Act as RNA chaperones; facilitate nuclear export of mRNAs. mdpi.comresearchgate.net
Translational Control Sequester mRNAs in stress granules to inhibit translation. mdpi.comnih.gov
Alternative Splicing Bind to pre-mRNAs to influence splice site selection. mdpi.comoup.com
miRNA Biogenesis Interact with primary miRNA transcripts (pri-miRNAs) to modulate their processing. nih.govfrontiersin.org

| Phase Separation | Glycine-rich domains drive the formation of biomolecular condensates to regulate RNA activity. mdpi.comnih.gov |

Vegetative Growth and Organogenesis

The development of the maize shoot is a meticulously orchestrated process originating from the shoot apical meristem (SAM), which gives rise to repeating units called phytomers, each consisting of a leaf, an internode, and an axillary meristem. While specific GRPs directly governing the initiation of leaves and stems are still under investigation, the localization of GRPs in vascular tissues is well-documented. nih.gov These proteins are integral structural components of the xylem, the primary water-conducting tissue, which is essential for the growth and structural integrity of all vegetative organs. nih.govresearchgate.net The expression of GRPs in these vascular elements suggests their importance in providing the necessary flexibility and strength to support the developing leaves and elongating stems throughout the vegetative phase of maize growth.

Reproductive Development and Fertility

Glycine-rich proteins are crucial for the reproductive success of maize, with specific GRPs expressed in key reproductive tissues. One such protein, zmgrp5, is a GRP that is expressed in a developmentally regulated and silk-specific manner. nih.gov Research indicates that zmgrp5 is found in the silk hairs and within the cells of the vascular bundle and the pollen tube transmitting tissue. nih.gov The protein is secreted into the extracellular matrix and becomes localized in the cell wall, where it is cross-linked through covalent disulfide bridges. nih.gov This structural integration suggests that zmgrp5 plays a role in maintaining the integrity and structure of the silk during development, which is critical for successful pollination. nih.gov Furthermore, a broader class of GRPs, known as RNA-binding proteins (GRPs of class IV), are known to be involved in pollen and stamen development, highlighting the multifaceted role of this protein superfamily in ensuring plant fertility. frontiersin.orgresearchgate.net

Cell Elongation and Root Morphogenesis

The development and architecture of the root system are vital for nutrient uptake and anchoring, and maize GRPs play a specialized role in this process. The maize GRP zmGRP4 is specifically synthesized in the lateral root cap, a region crucial for protecting the root apical meristem and navigating the soil. nih.govnih.gov This protein has a signal peptide at its amino terminus, indicating that it is secreted from the cells. nih.gov Immunohistochemical studies have shown that zmGRP4 accumulates in the mucilage, a slimy substance that covers the root tip. nih.govnih.gov It is proposed that the secretion of modified zmGRP4 into the mucilage contributes to the substance's unique physical properties, which facilitate the passage of the root through the soil. nih.gov

Maize GRPPrimary LocationProposed Function in Root Morphogenesis
zmGRP4 Lateral root cap, mucilageContributes to the physical properties of mucilage, aiding root passage through soil. nih.govnih.gov
zmGRP3 Meristematic and elongation regionsRole in root growth and elongation. nih.gov

Involvement in Cell Wall Structure, Organization, and Integrity

Glycine-rich proteins are a major class of structural proteins in the plant cell wall, alongside extensins and proline-rich proteins. nih.govresearchgate.net They are characterized by a high glycine (B1666218) content, which can exceed 60-70% of the total amino acid residues, and are often found in the cell walls of vascular tissues, particularly the protoxylem. nih.gov In these extensible cell walls, GRPs are believed to provide both strength and flexibility, which is necessary during cell growth. nih.gov

In maize, specific GRPs have been identified as integral cell wall components. The silk-specific protein zmgrp5 is secreted and becomes insolubilized within the cell wall matrix, contributing to its structural integrity. nih.gov Similarly, the root-cap protein zmGRP4 is an extracellular protein that accumulates in the mucilage, demonstrating how GRPs can be deployed to modify the extracellular environment. nih.gov The general mechanism involves the secretion of GRPs into the apoplastic space, where they become cross-linked and integrated into the cell wall structure, reinforcing it and conferring specific physical properties required for the function of that particular cell type. nih.gov

Functions in Intracellular and Intercellular Signal Transduction Pathways

Beyond their structural roles, a subset of glycine-rich proteins, known as glycine-rich RNA-binding proteins (GR-RBPs), function as critical regulators in signal transduction and post-transcriptional processes. nih.gov These proteins typically contain an RNA-recognition motif (RRM) and a glycine-rich domain at the C-terminus, which can mediate protein-protein interactions. frontiersin.orgnih.gov

The first GR-RBP identified in maize was MA16, which is induced in immature embryos by the signaling molecule abscisic acid. nih.gov MA16 is localized in the cytoplasm, nucleus, and nucleolus, where it is involved in processing ribosomal RNA (rRNA), a fundamental aspect of protein synthesis and cellular response. nih.gov Its induction by various environmental stresses suggests a role in cellular signaling networks that respond to external stimuli. nih.gov

Further evidence for the role of GRPs in signaling comes from proteomic studies of maize kernels under drought stress. The protein glycine-rich protein 2b was found to be up-regulated in response to drought, classifying it as a cell rescue/defense-related protein. nih.gov This indicates its participation in the drought stress-responsive signaling network in maize kernels. nih.gov On a broader level, some GRPs are known to interact with cell wall-associated kinases, which can initiate signal transduction cascades in response to environmental cues, providing a link between the cell exterior and intracellular response pathways. frontiersin.org

Maize GRPTypeInducing Factor / LocationFunction
MA16 GR-RBPAbscisic acid, environmental stressrRNA processing, post-transcriptional regulation. nih.gov
glycine-rich protein 2b Structural/SignalingDrought stress (in kernels)Part of the cell rescue/defense signaling network. nih.gov

Molecular Interaction Networks and Regulatory Mechanisms of Maize Grps

Protein-Protein Interactions (PPIs) of Maize GRPs

The glycine-rich domain found in these proteins is generally thought to mediate protein-protein interactions. nih.govmdpi.com The side chains of non-glycine amino acids can orient to create a hydrophobic surface that interacts with binding partners, facilitating the assembly of GRPs into larger functional complexes. nih.gov While the RNA recognition motif (RRM) is primarily for binding RNA, it has also been shown to participate in mediating protein-protein interactions in some contexts. mdpi.com

Maize GRPs can interact with other proteins involved in RNA metabolism, forming ribonucleoprotein complexes. A key example is the maize glycine-rich RNA-binding protein MA16. nih.gov Using yeast two-hybrid screening, MA16 was found to interact with a novel nucleolar DEAD box RNA helicase, which was named Zea mays DEAD box RNA helicase 1 (ZmDRH1). nih.gov This interaction suggests a cooperative role in RNA processing. DEAD box RNA helicases are known to be involved in unwinding RNA structures, a crucial step in many aspects of RNA metabolism. The association of MA16 with ZmDRH1 points towards its involvement in complex processes requiring RNA structural rearrangement. nih.gov

Heterotrimeric G-proteins are crucial signal transducers in plants, involved in both development and immunity. nih.gov In maize, the Gα subunit COMPACT PLANT2 (CT2) and the Gβ subunit (MGB1) are key components of signaling cascades that regulate shoot meristem development and immune responses. nih.govnih.govresearcher.life These G-proteins often function by interacting with cell surface receptors, such as the CLAVATA receptor-like protein FEA2. nih.gov While GRPs are known to be involved in stress responses, which are mediated by complex signaling pathways, direct physical interactions between maize GRPs and components of heterotrimeric G-protein signaling pathways have not been extensively documented in available research. The functional connection, if any, remains an area for further investigation.

Evidence strongly suggests that maize GRPs function as part of larger multi-component complexes. The MA16 protein, for instance, is believed to be part of a ribonucleoprotein complex involved in ribosomal RNA (rRNA) metabolism. mdpi.comnih.gov This hypothesis is supported by its interaction with both the RNA helicase ZmDRH1 and the core snoRNP protein fibrillarin. mdpi.comnih.gov Such complexes are essential for the proper processing and maturation of rRNA in the nucleolus. nih.govnih.gov Immunoprecipitation studies have confirmed that MA16 interacts with RNAs through complex associations with several other proteins, indicating that its function is mediated not as an isolated unit but as a component of a larger molecular machine. nih.gov The ability of the glycine-rich domain to facilitate protein-protein interactions is likely crucial for the assembly and stability of these complexes. nih.gov

Table 1: Documented Protein-Protein Interactions of Maize GRPs.
Maize GRPInteracting ProteinProtein Family/TypeFunctional Implication
MA16ZmDRH1DEAD box RNA helicaseFormation of a ribonucleoprotein complex for rRNA metabolism. nih.gov
MA16FibrillarinsnoRNP ProteinParticipation in a ribonucleoprotein complex for rRNA metabolism. mdpi.com

Protein-Nucleic Acid Interactions (RNA-binding activity) of GR-RBPs

A significant class of maize GRPs contains RNA-binding domains, such as the RNA Recognition Motif (RRM), and are thus termed glycine-rich RNA-binding proteins (GR-RBPs). nih.govmdpi.com These proteins play vital roles in post-transcriptional regulation by binding to specific RNA molecules. nih.gov

The first identified GR-RBP in maize, MA16, possesses a classic RRM domain and exhibits a broad spectrum of RNA-binding activities. nih.govnih.govnih.gov Ribohomopolymer-binding assays revealed that MA16 binds preferentially to uridine- and guanosine-rich RNA sequences. nih.gov It shows a particularly high affinity for ribosomal RNA (rRNA), which aligns with its localization in the nucleolus and its interaction with other rRNA processing proteins. nih.govnih.gov Furthermore, MA16 has been found to associate with its own mRNA, suggesting a potential mechanism for autoregulation of its expression. nih.gov

Other maize GR-RBPs have distinct RNA targets. For example, ZmGRP1 is involved in the splicing and nuclear export of photoperiodic mRNAs, thereby playing a role in the plant's response to changes in day length. nih.gov

Table 2: RNA-Binding Characteristics of Select Maize GR-RBPs.
Maize GR-RBPRNA-Binding DomainPreferred RNA Sequence/TargetBiological Function
MA16RRMUridine- and Guanosine-rich RNA; high affinity for rRNA. nih.govrRNA processing and metabolism. nih.govnih.gov
ZmGRP1RRMPhotoperiodic mRNAs. nih.govSplicing and nuclear export of mRNA, controlling photoperiodic responses. nih.gov

Regulatory Networks Involving Transcription Factors and GRPs

The expression of maize GRP genes is tightly controlled as part of larger gene regulatory networks (GRNs) that link transcription factors (TFs) to their target genes. nih.govplantae.org These networks govern the plant's developmental programs and responses to environmental cues. nih.gov The construction of maize GRNs from large-scale transcriptome data has become a key tool for identifying potential regulatory relationships. nih.govgithub.io

The induction of specific maize GRPs under certain conditions points to their integration into TF-driven regulatory pathways. The gene encoding MA16, for instance, is induced by the plant hormone abscisic acid, a key signal in stress responses. nih.gov Similarly, ZmGRBP2 was found to be highly expressed specifically in maize lines susceptible to Aspergillus flavus, indicating that its expression is under strict genetic and regulatory control, likely by specific TFs related to host susceptibility. nih.govmdpi.com While these findings confirm that GRPs are regulated by upstream signaling pathways that involve TFs, the specific transcription factors that directly bind to the promoters of maize GRP genes are not yet fully elucidated. The complexity of maize GRNs suggests that GRP expression is likely controlled by a combination of TFs in response to various internal and external signals. nih.govoup.com

Post-Translational Modifications of Maize GRPs and Their Functional Implications

Post-translational modifications (PTMs) are crucial for regulating the function of proteins by altering their activity, localization, or interaction with other molecules. frontiersin.orgmdpi.com Several maize GRPs are known to undergo PTMs, which in turn modulate their biological roles.

Immunoprecipitation studies have shown that the maize RNA-binding protein MA16 is phosphorylated in vivo. nih.gov This phosphorylation is thought to be a key mechanism for determining the RNA-binding specificity of MA16, suggesting that its function can be dynamically regulated in response to cellular signals that activate protein kinases. nih.gov Further investigation into MA16 modification revealed that it might be linked to a ribonucleotide or a very short ribonucleotide chain, a modification distinct from simple phosphorylation that is sensitive to nucleases. researchgate.net

Another maize GRP, zmGRP4, which is synthesized in the lateral root cap, was detected as a 36 kD protein, significantly larger than its predicted mature molecular mass of 14.4 kD. nih.gov This discrepancy strongly indicates that zmGRP4 undergoes significant post-translational modification(s) before it is secreted into the root mucilage. nih.gov

Table 3: Post-Translational Modifications of Maize GRPs.
Maize GRPType of ModificationPotential Functional Implication
MA16Phosphorylation. nih.govModulation of RNA-binding specificity and activity. nih.gov
MA16Linkage to a ribonucleotide(s). researchgate.netUnknown, but represents a distinct modification from phosphorylation. researchgate.net
zmGRP4Unspecified (indicated by increased molecular weight). nih.govLikely related to its function after secretion into the root mucilage. nih.gov

Referenced Compounds

Table 4: List of Protein and Compound Names Mentioned.
NameDescription
MA16Maize Glycine-rich RNA-binding Protein
ZmDRH1Zea mays DEAD box RNA helicase 1
FibrillarinA key protein component of small nucleolar ribonucleoproteins (snoRNPs)
CT2COMPACT PLANT2, a maize heterotrimeric G-protein α subunit
MGB1A canonical maize heterotrimeric G-protein β subunit
FEA2FASCIATED EAR2, a CLAVATA2-like receptor protein in maize
ZmGRP1Zea mays Glycine-rich Protein 1, an RNA-binding protein
ZmGRBP2Zea mays Glycine-rich RNA-binding Protein 2
zmGRP4Zea mays Glycine-rich Protein 4
Abscisic acidA plant hormone involved in stress responses

Biotechnological Prospects and Crop Improvement Strategies Involving Maize Grps

Genetic Engineering for Enhanced Stress Resilience in Maize

Genetic engineering offers a direct pathway to leverage the protective functions of maize GRPs against a variety of environmental stressors. The overexpression of specific GRPs has been shown to confer significant tolerance to abiotic stresses such as drought and salinity. researchgate.netfrontiersin.orgnih.gov

One of the pioneering identified glycine-rich RNA-binding proteins in maize, MA16, is induced by the plant hormone abscisic acid and is also linked to responses against drought, wounding, and heavy metal stress. mdpi.com Another key protein, ZmGRP1, is involved in post-transcriptional regulation, controlling the RNA response to changes in photoperiod. mdpi.com

Recent research has focused on specific maize GRPs and their impact on stress tolerance. For instance, the overexpression of the ZmSRG7 gene in maize resulted in significantly improved germination rates and root length under simulated drought and salt stress conditions. mdpi.com Transgenic plants overexpressing ZmSRG7 exhibited enhanced survival rates, higher relative water content, and a slower rate of water loss during drought. mdpi.com This was accompanied by an increase in the levels of antioxidant enzymes and proline, which help mitigate cellular damage from stress-induced reactive oxygen species (ROS). mdpi.com Similarly, the overexpression of a maize plasma membrane intrinsic protein, ZmPIP1;1, in Arabidopsis led to enhanced drought and salt tolerance by up-regulating stress-responsive genes and increasing the activities of ROS scavenging enzymes. plos.org

These genetic engineering strategies highlight the potential of maize GRPs to serve as valuable tools for developing new maize varieties with robust performance in challenging environments, a critical need for ensuring food security in the face of climate change. nih.gov

Table 1: Examples of Genetically Engineered Maize GRPs for Stress Resilience

GeneType of StressObserved Phenotypic Improvements in Transgenic PlantsReference
MA16 Drought, Wounding, Heavy MetalsInduced expression in response to stress. mdpi.com
ZmSRG7 Drought, SalinityIncreased germination rate and root length under stress; higher survival rate and relative water content; enhanced antioxidant enzyme activity. mdpi.com
ZmPIP1;1 Drought, SalinityEnhanced stress tolerance; up-regulation of stress-responsive genes; increased ROS scavenging enzyme activities. plos.org
ZmEXPA5 DroughtDecreased anthesis-silking interval; improved grain yield under drought conditions. nih.gov

Application of GRPs in Yield Enhancement and Agronomic Trait Improvement

The application of GRPs extends beyond stress tolerance to the direct enhancement of yield and other important agronomic traits. The ability of a plant to maintain growth and development under stress is intrinsically linked to its final yield. By improving stress resilience, GRPs indirectly contribute to yield stability. nih.gov

Moreover, some GRPs are involved in fundamental developmental processes that influence yield components. For example, research has identified proteins that regulate the number of kernel rows in maize ears and the number of grains per plant in rice. isaaa.org Knocking out the KRN2 gene in maize, which encodes a WD40 protein, led to a 10% increase in yield in field trials without negative effects on other agronomic traits. isaaa.org While not a GRP itself, this research highlights how targeting specific genes that control yield traits can be highly effective. The principle can be extended to GRPs that may regulate similar pathways.

Further research into the specific functions of different maize GRPs in development will likely uncover more direct targets for improving key agronomic traits, ultimately leading to higher-yielding and more robust maize varieties.

Integration of GRP Information into Marker-Assisted Breeding (MAS) and Genomic Selection (GS) Programs

The integration of knowledge about GRPs into modern breeding programs can significantly accelerate the development of improved maize varieties. Marker-assisted selection (MAS) and genomic selection (GS) are powerful tools that utilize genetic markers to predict the performance of plants, making the breeding process more efficient and precise. cimmyt.org

For MAS, the first step is to identify genetic markers, such as Single Nucleotide Polymorphisms (SNPs), that are tightly linked to GRP genes associated with desirable traits like drought tolerance or higher yield. Once these markers are identified, breeders can use them to screen large populations of maize seedlings and select individuals that carry the favorable GRP alleles without the need for extensive and costly phenotyping trials, especially for complex traits that are difficult to measure in the field. nih.govcgiar.org This process, known as foreground selection, significantly speeds up the introgression of beneficial genes into elite breeding lines. nih.gov

Table 2: Breeding Strategies Incorporating GRP Information

Breeding StrategyApplication for Maize GRPsPotential Outcome
Marker-Assisted Selection (MAS) Use of DNA markers linked to specific GRP alleles to select for desired traits (e.g., drought tolerance).Faster and more efficient introgression of beneficial GRP genes into elite maize lines.
Genomic Selection (GS) Incorporation of marker data from GRP gene regions into prediction models to estimate the genomic breeding value for complex traits.Increased accuracy of predicting performance for stress resilience and yield, accelerating genetic gain.

Challenges and Future Directions in GRP-Based Maize Improvement for Sustainable Agriculture

While the potential of GRPs in maize improvement is significant, several challenges must be addressed to fully realize their utility. GRPs belong to a large and diverse superfamily of proteins, and the specific functions of many members are still unknown. researchgate.netnih.gov Characterizing the individual roles of these proteins and understanding how they interact in complex regulatory networks is a major ongoing research task. Furthermore, the effects of overexpressing a single GRP can sometimes lead to unintended pleiotropic effects on other agronomic traits, which must be carefully evaluated.

A significant challenge is translating promising results from controlled laboratory or greenhouse environments to real-world field conditions, where plants are exposed to a combination of different stresses. nih.gov The performance of genetically engineered or marker-selected varieties must be validated across multiple locations and growing seasons to ensure stability and reliability.

Future research will likely focus on several key areas. The use of advanced gene-editing technologies like CRISPR-Cas9 will allow for more precise modifications of GRP genes and their regulatory elements, potentially minimizing undesirable side effects. Functional genomics approaches, combining transcriptomics, proteomics, and metabolomics, will be crucial for unraveling the complex signaling and metabolic pathways in which GRPs operate. nih.gov

Ultimately, the successful deployment of GRP-based technologies will contribute to the development of more sustainable agricultural systems. Maize varieties with enhanced stress resilience will require fewer inputs, such as water, and will provide more stable yields in marginal environments, thereby enhancing global food security. frontiersin.org Continued research into the isolation, characterization, and functional validation of novel maize GRPs is essential for achieving this goal. researchgate.netnih.gov

Q & A

How are glycine-rich RNA-binding proteins (RB-GRPs) classified and functionally characterized in maize?

Answer:
Maize RB-GRPs are classified into four subgroups based on conserved domain architecture, including RNA-recognition motifs (RRM) and glycine-rich (Gly)n-X repeats. Genome-wide studies identified 23 RB-GRPs distributed across 10 chromosomes, with five paralog pairs arising from segmental duplication. Functional characterization involves:

  • Phylogenetic analysis using tools like MEGA to compare RB-GRPs across species (e.g., Arabidopsis, rice, wheat).
  • Expression profiling via qRT-PCR under abiotic stresses (e.g., cold, drought) to identify stress-responsive genes like ZmRB-GRP5 and ZmRB-GRP12.
  • Cis-element analysis of promoter regions using databases like PlantCARE to predict stress-responsive motifs (e.g., ABRE, MYB) .

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